The Pivotal Role of (R)-1-(3,5-dichloropyridin-4-yl)ethanol in Targeted Cancer Therapy: A Technical Guide
The Pivotal Role of (R)-1-(3,5-dichloropyridin-4-yl)ethanol in Targeted Cancer Therapy: A Technical Guide
Introduction: A Chiral Intermediate of Critical Importance
In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. Chiral intermediates often form the cornerstone of these complex molecules, where a single enantiomer can dictate the desired pharmacological activity while its counterpart may be inactive or even detrimental. (R)-1-(3,5-dichloropyridin-4-yl)ethanol (CAS Number: 1254473-68-1) has emerged as a key chiral building block of significant interest to researchers and drug development professionals. Its primary importance lies in its role as a crucial precursor for the synthesis of a new generation of targeted anti-cancer therapeutics, specifically Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2][3][4] The aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in a variety of solid tumors, making FGFR4 a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of (R)-1-(3,5-dichloropyridin-4-yl)ethanol, focusing on its stereoselective synthesis, analytical characterization, and its pivotal application in the development of next-generation oncology drugs.
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of the physicochemical properties of (R)-1-(3,5-dichloropyridin-4-yl)ethanol is fundamental for its application in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1254473-68-1 | Internal Data |
| Molecular Formula | C₇H₇Cl₂NO | Internal Data |
| Molecular Weight | 192.04 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Chirality | (R)-enantiomer | Internal Data |
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques. While a publicly available, consolidated spectral dataset is limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show distinct signals for the aromatic protons on the dichloropyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton. The coupling between the methine and methyl protons would be a key diagnostic feature.
-
¹³C NMR would display characteristic signals for the substituted pyridine ring carbons, the carbinol carbon (CH-OH), and the methyl carbon.[5][6][7]
-
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the isotopic pattern of the two chlorine atoms providing a distinctive signature.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.
Stereoselective Synthesis: The Enzymatic Advantage
The biological activity of the final drug product is critically dependent on the (R)-stereochemistry of the ethanol moiety. Therefore, the stereoselective synthesis of this intermediate is of utmost importance. While classical methods involving chiral resolution of a racemic mixture are feasible, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and atom economy. The asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, is the most direct route to the desired (R)-enantiomer.
Biocatalysis, specifically the use of ketoreductases (KREDs), has emerged as a powerful and green technology for the synthesis of chiral alcohols with high enantiomeric excess (ee).[8][9][10][11][12][13] These enzymes, often derived from microorganisms like Saccharomyces cerevisiae or engineered for specific substrates, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone in a highly stereoselective manner.
Causality in Experimental Design: Why Ketoreductases?
The choice of a KRED-catalyzed reduction over traditional chemical methods (e.g., using chiral borane reagents) is driven by several key factors:
-
Exceptional Enantioselectivity : Engineered KREDs can achieve enantiomeric excesses often exceeding 99.5%, which is critical for pharmaceutical applications.
-
Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or high pressures. This improves the safety profile and reduces the environmental impact of the process.
-
Sustainability : KREDs are biodegradable catalysts, and the use of cofactor regeneration systems (e.g., glucose/glucose dehydrogenase or isopropanol/a secondary alcohol dehydrogenase) makes the process more cost-effective and sustainable on an industrial scale.
Experimental Protocol: Representative Asymmetric Reduction
The following is a detailed, representative protocol for the asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone using a commercially available (R)-selective ketoreductase.
Materials:
-
1-(3,5-dichloropyridin-4-yl)ethanone
-
(R)-selective Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup : In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Cofactor and Regeneration System : To the buffer, add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM. Add glucose to a final concentration of ~1.2 equivalents relative to the ketone substrate. Finally, add a catalytic amount of Glucose Dehydrogenase.
-
Enzyme Addition : Add the (R)-selective Ketoreductase to the reaction mixture. The optimal enzyme loading should be determined empirically but is typically in the range of 1-5% (w/w) relative to the substrate.
-
Substrate Addition : Dissolve 1-(3,5-dichloropyridin-4-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.
-
Reaction : Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Workup : Once the reaction is complete, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(3,5-dichloropyridin-4-yl)ethanol. Further purification can be achieved by column chromatography on silica gel if required.
Analytical Control: Ensuring Enantiomeric Purity
The critical quality attribute for this intermediate is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (e.e.) of the product.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) : The choice of CSP is crucial. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for separating chiral alcohols.[14][15][16]
-
Mobile Phase : A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection : UV detection is suitable, as the dichloropyridine ring contains a chromophore.
Application in Drug Development: A Precursor to FGFR4 Inhibitors
The primary and most significant application of (R)-1-(3,5-dichloropyridin-4-yl)ethanol is as a key intermediate in the synthesis of potent and selective FGFR4 kinase inhibitors.[1][2][3][4] One such advanced molecule is (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol .[17][18]
In the synthesis of this complex molecule, the hydroxyl group of (R)-1-(3,5-dichloropyridin-4-yl)ethanol is typically activated (e.g., by conversion to a mesylate or tosylate) or used directly in a nucleophilic substitution reaction (e.g., a Mitsunobu reaction) to displace a leaving group on the indazole core, forming a crucial ether linkage. The precise (R)-stereochemistry is essential for the final drug molecule to bind effectively to the ATP-binding pocket of the FGFR4 enzyme, leading to the inhibition of its kinase activity and the subsequent downstream signaling pathways that drive tumor growth.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-(3,5-dichloropyridin-4-yl)ethanol. It is intended for professional research and manufacturing use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling. General safety recommendations include:
-
Handling in a well-ventilated area or fume hood.
-
Use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(R)-1-(3,5-dichloropyridin-4-yl)ethanol is more than just a chemical intermediate; it is an enabling component in the development of targeted therapies for cancers with a clear unmet medical need. Its stereoselective synthesis, primarily through advanced biocatalytic methods, highlights the convergence of organic chemistry and biotechnology in modern pharmaceutical development. The robust analytical methods required to ensure its chiral purity underscore the stringent quality requirements for active pharmaceutical ingredient (API) precursors. As research into FGFR4 inhibitors continues to advance, the demand for high-quality (R)-1-(3,5-dichloropyridin-4-yl)ethanol is likely to grow, solidifying its importance for researchers, scientists, and drug development professionals in the oncology field.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
Choi, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Du, X., et al. (2020). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. International Journal of Molecular Sciences, 21(17), 6035. Retrieved from [Link]
-
Norman, M. H., et al. (2019). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(17), 8293-8307. Retrieved from [Link]
-
Vasbinder, M. M., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 11(11), 2212-2219. Retrieved from [Link]
-
Choi, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Schober, M., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 15(1), 1779. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2016). Enzymatic strategies for asymmetric synthesis. Beilstein Journal of Organic Chemistry, 12, 2736-2772. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. Retrieved from [Link]
-
Chen, R., et al. (2024). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. Retrieved from [Link]
-
Huang, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. Retrieved from [Link]
-
Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(12), 3246. Retrieved from [Link]
-
Mangas-Sanchez, J., et al. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic Letters, 13(16), 4236-4239. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002851). Retrieved from [Link]
-
CP Lab Safety. (n.d.). (E)-2-(4-(2-(5-(1-(3, 5-Dichloropyridin-4-YL)ethoxy)-1H-indazol-3-YL)vinyl)-1H-pyrazol-1-YL)ethanol, 1 mg. Retrieved from [Link]
-
Huang, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, ethanol, experimental) (HMDB0060484). Retrieved from [Link]
-
MeSH. (2026). 2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3yl)vinyl)-1H-pyrazol-1-yl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Biocatalytic Reduction of Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved from [Link]
-
Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3173. Retrieved from [Link]
-
Anonymous. (n.d.). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide. IP.com. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2020). Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. Egyptian Journal of Chemistry, 63(5), 1681-1692. Retrieved from [Link]
-
D'Arrigo, P., et al. (2000). Microbial and homogenous asymmetric catalysis in the reduction of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone. Organic & Biomolecular Chemistry, 2000(1), 1-6. Retrieved from [Link]
-
R Discovery. (n.d.). Asymmetric Bioreduction Research Articles. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. calpaclab.com [calpaclab.com]
- 18. MeSH Browser [meshb-prev.nlm.nih.gov]
